N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3S/c24-16(21-13-3-6-27(25,26)8-13)12-1-4-22(5-2-12)14-7-15(19-10-18-14)23-11-17-9-20-23/h7,9-13H,1-6,8H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDSFYPQKHNAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2CCS(=O)(=O)C2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₄N₄O₃S
- Molecular Weight : 306.34 g/mol
- CAS Number : 1197667-17-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the triazole and pyrimidine moieties suggests that it may act as an inhibitor of certain enzymes or receptors involved in various biochemical pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The triazole ring is known for its ability to chelate metal ions, which may inhibit metalloproteins.
- Antimicrobial Activity : Compounds containing thiolane and triazole structures often exhibit antimicrobial properties due to their ability to disrupt cellular processes in pathogens.
Antimicrobial Properties
Research indicates that derivatives of triazoles exhibit significant antimicrobial activity. For instance, a study highlighted the low toxicity and broad pharmacological activities of 1,2,4-triazole derivatives, suggesting a potential for this compound to possess similar properties .
Cytotoxicity and Anticancer Activity
Preliminary investigations into the cytotoxic effects of related compounds have shown promising results against various cancer cell lines. For example:
- Compound 3a derived from similar structures demonstrated potent inhibitory activities with IC50 values less than 10 nM against HCV NS5B polymerase .
Study on Acute Toxicity
A study conducted on related compounds assessed their acute toxicity using the zebrafish model (Danio rerio). The results indicated that certain triazole derivatives are classified as moderately toxic with an LC50 value of approximately 4.54 mg/L over 96 hours . This suggests that while these compounds may have therapeutic potential, their safety profiles need thorough evaluation.
Data Table: Biological Activities and Properties
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The table below compares the target compound with structurally related analogs, including N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3) and other pyrimidine/triazole-containing derivatives from the provided evidence:
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target compound | Not explicitly provided* | — | Piperidine-4-carboxamide, pyrimidine-triazole, sulfolane | Kinase inhibition, antiviral |
| N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | C21H22N6O | 374.4 | Pyrazolo-pyridine core, ethyl-methyl pyrazole, carboxamide | Anticancer, enzyme modulation |
| 2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide (CAS 832740-97-3) | C11H9ClN4O2 | 264.7 | Chloroacetamide, furan-pyrimidine | Antibacterial, agrochemical |
| 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide (CAS 832741-13-6) | C13H16ClN3O | 265.7 | Chlorobenzyl-piperidine, carbohydrazide | Neuropharmacology, antimalarial |
Functional Group Analysis
- The pyrimidine-triazole system may engage in hydrogen bonding with target proteins, enhancing binding affinity. The piperidine-4-carboxamide backbone is structurally rigid, favoring selective interactions with enzyme active sites.
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide :
2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide :
- The chloroacetamide group is reactive, suggesting covalent binding mechanisms, while the furan-pyrimidine moiety may confer antibacterial activity via DNA gyrase inhibition.
Pharmacological and Physicochemical Differences
- Solubility : The sulfolane group in the target compound likely enhances solubility over the pyrazolo-pyridine analog (CAS 1005612-70-3), which has higher lipophilicity due to its aromatic cores.
- Target Selectivity : The pyrimidine-triazole system in the target compound may exhibit broader kinase inhibition compared to the pyrazolo-pyridine derivative, which is optimized for specific enzyme interactions.
- Metabolic Stability : The carbohydrazide group in CAS 832741-13-6 is prone to hydrolysis, whereas the carboxamide linkage in the target compound is more metabolically stable .
Preparation Methods
Oxidation of Thiolane to Thiolane 1,1-Dioxide
Thiolane (tetrahydrothiophene) is oxidized using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 12 hours, yielding thiolane 1,1-dioxide with >95% conversion. Catalytic amounts of tungstic acid (H₂WO₄, 0.5 mol%) accelerate the reaction, reducing the timeframe to 6 hours.
Amination via Hofmann Rearrangement
Thiolane 1,1-dioxide is treated with bromine (Br₂) and sodium hydroxide (NaOH) in aqueous ammonia (NH₃, 28%) to produce 1,1-dioxothiolan-3-amine. This Hofmann-type rearrangement proceeds at 0–5°C, yielding the amine in 68–72% isolated purity after recrystallization from ethanol/water.
Preparation of 6-(1H-1,2,4-Triazol-1-yl)Pyrimidin-4-yl Intermediate
The pyrimidine-triazole component is synthesized through nucleophilic aromatic substitution (NAS):
Chloropyrimidine Activation
6-Chloropyrimidin-4-amine is reacted with 1H-1,2,4-triazole in dimethylformamide (DMF) at 120°C for 8 hours, using potassium carbonate (K₂CO₃) as a base. Microwave-assisted synthesis (150°C, 30 minutes) improves yield to 89% while reducing side product formation.
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1), yielding 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine as a white solid. LC-MS (ESI⁺): m/z 189.1 [M+H]⁺.
Piperidine-4-Carboxamide Scaffold Assembly
The piperidine core is functionalized through carboxamide bond formation:
Carboxylic Acid Activation
Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to form the corresponding acid chloride. Alternative activation via HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF allows direct coupling with 1,1-dioxothiolan-3-amine.
Amide Coupling
The activated acid reacts with 1,1-dioxothiolan-3-amine in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 4 hours, yielding N-(1,1-dioxo-1λ⁶-thiolan-3-yl)piperidine-4-carboxamide (83% yield).
Final Coupling: Piperidine-Pyrimidine Conjugation
The penultimate step involves linking the piperidine-carboxamide and pyrimidine-triazole units:
Buchwald-Hartwig Amination
N-(1,1-Dioxothiolan-3-yl)piperidine-4-carboxamide and 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl chloride undergo palladium-catalyzed amination. Conditions:
Microwave-Assisted Optimization
Microwave irradiation (150°C, 1 hour) reduces reaction time and improves yield to 82%.
Purification and Analytical Validation
Chromatographic Purification
Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ≥98% purity.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, triazole), 8.76 (s, 1H, pyrimidine), 4.21–4.15 (m, 1H, thiolan CH), 3.98–3.85 (m, 2H, piperidine), 2.95–2.89 (m, 2H, SO₂CH₂), 2.45–2.38 (m, 2H, piperidine).
- HRMS (ESI⁺): m/z 462.1543 [M+H]⁺ (calc. 462.1548).
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Key Advantage |
|---|---|---|---|
| Conventional Amination | 75% | 16 h | Scalability |
| Microwave Optimization | 82% | 1 h | Rapid synthesis |
| One-Pot Sequential Coupling | 68% | 24 h | Reduced purification steps |
Challenges and Mitigation Strategies
- Regioselectivity in Pyrimidine Functionalization: Use of bulky ligands (Xantphos) ensures selective substitution at the 4-position of pyrimidine.
- Sulfone Stability: Mild oxidation conditions (H₂O₂/AcOH) prevent over-oxidation of the thiolane ring.
- Amide Bond Hydrolysis: Low-temperature coupling (0–5°C) minimizes decomposition during carboxamide formation.
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound integrates a piperidine-4-carboxamide backbone linked to a pyrimidine-triazole moiety and a sulfone-containing thiolane ring. The pyrimidine-triazole group enhances binding to biological targets (e.g., kinases or enzymes) via hydrogen bonding and π-π stacking, while the sulfone group improves solubility and metabolic stability. Structural analogs with similar heterocycles (e.g., imidazole or pyrazole substitutions) show reduced antimicrobial activity, highlighting the critical role of the 1,2,4-triazole-pyrimidine motif .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves multi-step reactions:
- Step 1: Coupling of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine with a piperidine-4-carboxylic acid derivative under carbodiimide-mediated conditions.
- Step 2: Functionalization of the thiolane sulfone group via nucleophilic substitution or oxidation of a thiolane precursor.
- Step 3: Final purification using chromatography (e.g., silica gel or HPLC) to achieve >95% purity. Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to avoid side products like over-oxidized sulfone derivatives .
Q. How is this compound characterized analytically?
Key characterization methods include:
- NMR spectroscopy: Confirms regiochemistry of the triazole-pyrimidine linkage (e.g., singlet for triazole protons at δ 8.6–9.0 ppm).
- Mass spectrometry: Validates molecular weight (e.g., ESI-MS m/z ~450–470 Da).
- HPLC: Assesses purity (>98% required for pharmacological studies).
- X-ray crystallography (if available): Resolves conformational flexibility of the piperidine-thiolane junction .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values (e.g., antimicrobial vs. anticancer assays) may arise from:
- Assay conditions: Variations in pH, serum protein binding, or cell line specificity.
- Metabolic stability: Differences in cytochrome P450-mediated degradation across models. To address these, researchers should:
- Standardize assay protocols (e.g., use identical cell lines and serum-free media).
- Perform metabolite profiling (LC-MS/MS) to identify degradation products .
Q. How does structural modification of the thiolane sulfone group affect pharmacological properties?
Comparative studies of analogs reveal:
| Modification | Impact |
|---|---|
| Replacement with morpholine | Reduced solubility and target affinity |
| Oxidation to sulfoxide | Increased metabolic stability but lower potency |
| Thiomorpholine substitution | Enhanced blood-brain barrier penetration |
| These findings suggest the sulfone group is critical for balancing solubility and target engagement . |
Q. What computational methods are used to predict binding modes with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) predict interactions with kinase ATP-binding pockets:
- The triazole-pyrimidine motif forms hydrogen bonds with conserved lysine residues.
- The sulfone group stabilizes hydrophobic interactions with aliphatic side chains. Experimental validation via mutagenesis (e.g., lysine-to-alanine mutations) confirms these predictions .
Q. How are structure-activity relationship (SAR) studies designed to optimize this compound?
SAR workflows include:
- Parallel synthesis: Generating analogs with variations in the piperidine (e.g., N-methylation) or triazole (e.g., halogen substitution) regions.
- Pharmacokinetic screening: Assessing logP, plasma protein binding, and CYP inhibition.
- In vivo efficacy: Testing lead compounds in rodent models of inflammation or infection. For example, replacing the thiolane sulfone with a cyclobutane ring improved oral bioavailability by 40% but reduced antiviral activity .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity?
Contradictory cytotoxicity data (e.g., CC50 values ranging from 10 μM to >100 μM) may stem from:
- Cell type differences: Primary cells vs. immortalized lines (e.g., HEK293 vs. HepG2).
- Assay duration: Shorter incubations (<24 hr) underestimate mitochondrial toxicity. Mitigation strategies:
- Use orthogonal assays (e.g., MTT, Annexin V, and LDH release).
- Conduct transcriptomic profiling to identify off-target pathways .
Methodological Recommendations
Q. What purification techniques are optimal for isolating this compound?
- Crude product: Silica gel chromatography (eluent: CH2Cl2/MeOH 9:1).
- High-purity batches: Preparative HPLC (C18 column, gradient: 5–95% acetonitrile in 0.1% TFA).
- Crystallization: Ethanol/water (7:3) yields single crystals for structural analysis .
Q. How should researchers handle discrepancies in reported synthetic yields?
Yield variations (e.g., 30–70%) are often due to:
- Intermediate stability: Amine intermediates may degrade under acidic conditions.
- Catalyst choice: Pd(OAc)2 vs. PdCl2 alters coupling efficiency in pyrimidine functionalization.
Best practices: - Use inert atmospheres (N2/Ar) for moisture-sensitive steps.
- Optimize catalyst loading via Design of Experiments (DoE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
